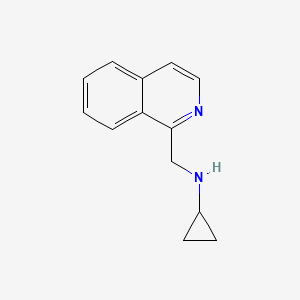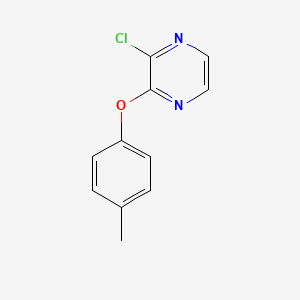![molecular formula C14H12BF3O3 B7872952 Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a trifluoromethyl group and a methoxy group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, typically involves the following steps:
-
Formation of the Arylboronic Acid Intermediate: : The initial step involves the preparation of the arylboronic acid intermediate. This can be achieved through the electrophilic trapping of an organometallic reagent, such as an aryl lithium or aryl magnesium halide, with a boric ester like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃) at low temperatures to prevent over-alkylation .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).
-
Methoxylation: : The methoxy group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy donor, such as sodium methoxide (NaOMe), reacts with the arylboronic acid intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
-
Reduction: : Reduction of boronic acids can yield boranes or borohydrides. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, where they react with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents such as tetrahydrofuran (THF)
Major Products
Oxidation: Boronic esters, boronic anhydrides
Reduction: Boranes, borohydrides
Substitution: Biaryl compounds
科学研究应用
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, has diverse applications in scientific research:
-
Chemistry: : It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
-
Biology: : Boronic acids are used in the development of enzyme inhibitors, particularly for proteases and kinases, due to their ability to form reversible covalent bonds with active site residues.
-
Medicine: : This compound is explored for its potential in drug discovery, particularly in the design of boron-containing drugs that can target specific biological pathways.
-
Industry: : Boronic acids are used in the production of materials such as polymers and sensors, where their unique reactivity can be harnessed for specific functionalization.
作用机制
The mechanism by which boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison
Compared to phenylboronic acid, boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, offers enhanced reactivity due to the electron-withdrawing trifluoromethyl group, which increases the acidity of the boronic acid moiety. The methoxy group further modulates the electronic properties, making this compound uniquely suited for specific cross-coupling reactions and biological applications.
属性
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNWRXALBFJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine](/img/structure/B7872875.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
![{3-[(Piperidin-4-yl)methoxy]phenyl}methanol](/img/structure/B7872898.png)
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
![2-(Piperidin-4-ylthio)benzo[D]thiazole](/img/structure/B7872907.png)
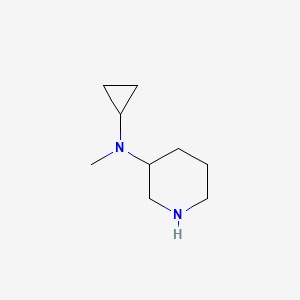
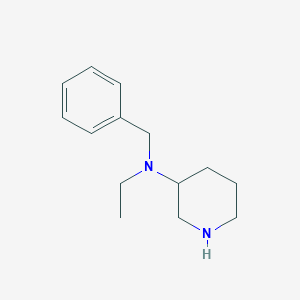
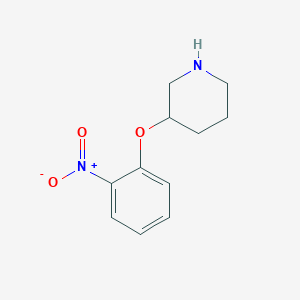
![(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7872928.png)
![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![3-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B7872957.png)
